molecular formula C10H15NO B072236 Ketone, 4-ethyl-3,5-dimethylpyrrol-2-YL methyl CAS No. 1500-91-0

Ketone, 4-ethyl-3,5-dimethylpyrrol-2-YL methyl

Cat. No. B072236
CAS RN: 1500-91-0
M. Wt: 165.23 g/mol
InChI Key: SUAXMKRXTCGJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ketones are a class of organic compounds that contain a carbonyl group (C=O) bonded to two other carbon atoms. 4-ethyl-3,5-dimethylpyrrol-2-YL methyl ketone is a ketone compound that has been used in scientific research for various applications.

Mechanism Of Action

The mechanism of action of 4-ethyl-3,5-dimethylpyrrol-2-YL methyl ketone is not well understood. However, it is believed to act as a ligand for certain receptors in the body, which may be involved in various physiological processes.

Biochemical And Physiological Effects

Studies have shown that this compound has various biochemical and physiological effects. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. It has also been shown to have an effect on the central nervous system, including analgesic and sedative effects.

Advantages And Limitations For Lab Experiments

One advantage of using this compound in lab experiments is its availability and relatively low cost. It is also a stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on this compound. One direction is to further investigate its mechanism of action and identify the receptors it interacts with in the body. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, research can be done to optimize the synthesis method to improve the yield and purity of the product.

Synthesis Methods

The synthesis of 4-ethyl-3,5-dimethylpyrrol-2-YL methyl ketone involves the reaction of 4-ethyl-3,5-dimethylpyrrole with methyl ethyl ketone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained by distillation.

Scientific Research Applications

This compound has been used in scientific research for various applications such as in the synthesis of new compounds, as a reagent in chemical reactions, and as a starting material for the preparation of pharmaceuticals. It has also been used as a flavor and fragrance ingredient in the food and beverage industry.

properties

CAS RN

1500-91-0

Product Name

Ketone, 4-ethyl-3,5-dimethylpyrrol-2-YL methyl

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C10H15NO/c1-5-9-6(2)10(8(4)12)11-7(9)3/h11H,5H2,1-4H3

InChI Key

SUAXMKRXTCGJJD-UHFFFAOYSA-N

SMILES

CCC1=C(NC(=C1C)C(=O)C)C

Canonical SMILES

CCC1=C(NC(=C1C)C(=O)C)C

Other CAS RN

1500-91-0

Origin of Product

United States

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